3-(Azetidin-2-ylmethoxy)-2-fluoropyridine;2,3-dihydroxybutanedioic acid
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Overview
Description
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a fluorine atom and an azetidinylmethoxy group, paired with a dihydroxysuccinate moiety in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The azetidinylmethoxy group is introduced through nucleophilic substitution reactions, while the fluorine atom is added via electrophilic fluorination. The final step involves coupling the pyridine derivative with dihydroxysuccinic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinylmethoxy group may play a crucial role in binding to these targets, while the fluorine atom can enhance the compound’s stability and reactivity. The dihydroxysuccinate moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Azetidinylmethoxy)-2-Chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Azetidinylmethoxy)-2-Bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-(2-Azetidinylmethoxy)-2-Iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) imparts unique properties, such as increased stability and reactivity, compared to its halogenated analogs. Additionally, the dihydroxysuccinate moiety enhances its solubility and potential biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
3-(azetidin-2-ylmethoxy)-2-fluoropyridine;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYUNFMRQGFJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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